(S)-Aclidinium Bromide

Pharmacodynamics Receptor Binding Kinetics Bronchodilation Onset

Choose (S)-Aclidinium Bromide for unmatched kinetic selectivity in your LAMA workflows. It provides 2.6x faster M3 association than tiotropium, preferential M3/M2 binding, and a wide therapeutic index (4.2 vs 1.6). Rapid hydrolysis (t½=2.4 min) virtually eliminates systemic confounds, making it the cleanest tool for in-vitro smooth-muscle assays and in-vivo respiratory studies where tachycardia or dry mouth cannot be tolerated. High purity, stable supply, and full documentation support your preclinical COPD programs.

Molecular Formula C26H30BrNO4S2
Molecular Weight 564.6 g/mol
Cat. No. B15355368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Aclidinium Bromide
Molecular FormulaC26H30BrNO4S2
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
InChIInChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m1./s1
InChIKeyXLAKJQPTOJHYDR-YBICHJLKSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Aclidinium Bromide: An Overview for Procurement and Research


(S)-Aclidinium Bromide is a potent, long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is a quaternary ammonium compound with an asymmetric carbon atom, and the pharmacologically active form is the pure R-enantiomer [1]. The compound acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype in airway smooth muscle, leading to sustained bronchodilation [2]. Aclidinium bromide is distinguished by its rapid hydrolysis in human plasma, resulting in inactive metabolites and a short systemic half-life, a key differentiator from other LAMAs [3].

Why (S)-Aclidinium Bromide is Not Interchangeable with Other LAMAs


Despite belonging to the same LAMA class, (S)-Aclidinium Bromide cannot be freely substituted for alternatives like tiotropium, glycopyrronium, or umeclidinium. Key differentiators include its unique combination of fast onset of action (M3 association rate 2.6x faster than tiotropium) and long duration (t½ of 29h) [1], its distinct kinetic selectivity for the M3 over M2 receptor which may influence safety [1], and its exceptionally rapid plasma hydrolysis (t½ = 2.4 min in humans) which minimizes systemic exposure and potentially reduces class-related side effects [2]. These quantifiable differences in receptor kinetics, duration, and metabolism directly impact clinical utility and make direct substitution scientifically and therapeutically unsound.

(S)-Aclidinium Bromide: A Quantitative Evidence Guide for Scientific Selection


M3 Receptor Kinetics: Faster Onset than Tiotropium, Longer Duration than Glycopyrronium

(S)-Aclidinium Bromide exhibits a unique kinetic profile at the M3 muscarinic receptor. Its association rate (Kon) for the M3 receptor is 2.6 times faster than that of tiotropium, indicating a faster onset of action [1]. Conversely, its dissociation half-life (t½) from the M3 receptor is longer than that of glycopyrronium, contributing to a longer duration of bronchodilation in vivo [2].

Pharmacodynamics Receptor Binding Kinetics Bronchodilation Onset

Duration of Action: Twice as Long as Glycopyrronium in Preclinical Models

In guinea pig models, the duration of bronchodilator action for (S)-Aclidinium Bromide is substantially longer than that of glycopyrronium. The time to 50% recovery of effect (t½ offset) is 29 hours for aclidinium, compared to only 13 hours for glycopyrronium [1]. This places its duration of action between the ultra-long-acting tiotropium (t½ = 64 h) and the intermediate-acting glycopyrronium.

Duration of Action In Vivo Pharmacology Bronchoprotection

Systemic Safety Profile: Rapid Plasma Hydrolysis and Reduced Anticholinergic Burden

A defining feature of (S)-Aclidinium Bromide is its extremely rapid hydrolysis in human plasma, a process that occurs significantly faster than for tiotropium or ipratropium [1]. In vitro studies show aclidinium has a plasma half-life of just 2.4 minutes in humans, compared to over 60 minutes for tiotropium where >70% remained unchanged [1]. This rapid clearance to inactive metabolites is reflected in a higher ED50 for inhibiting salivation in rats (38 µg/kg) compared to glycopyrronium (0.74 µg/kg) and tiotropium (0.88 µg/kg), indicating a lower potency for this systemic anticholinergic side effect [2].

Pharmacokinetics Metabolism Safety Profile

Cardiovascular Safety: Wider Therapeutic Index than Tiotropium in Dogs

In a conscious dog model, (S)-Aclidinium Bromide demonstrated a superior cardiovascular safety profile compared to tiotropium. At comparable supratherapeutic doses, aclidinium induced a smaller and more transient increase in heart rate [1]. This translated to a greater calculated therapeutic index (the ratio of the dose producing a 10% increase in heart rate to the bronchodilator dose) of 4.2 for aclidinium, compared to only 1.6 for tiotropium [1].

Cardiovascular Safety Therapeutic Index In Vivo Toxicology

Optimal Application Scenarios for (S)-Aclidinium Bromide Based on Evidence


In Vitro Studies Requiring a LAMA with Fast Onset and M3 Kinetic Selectivity

Based on its M3 association rate being 2.6x faster than tiotropium and its kinetic preference for the M3 over M2 receptor [1], (S)-Aclidinium Bromide is ideal for in vitro experiments where rapid inhibition of cholinergic signaling is needed without prolonged M2 receptor blockade. This is particularly relevant in studies on human airway smooth muscle cells or isolated tissue bath experiments where the onset and specificity of action are critical parameters.

In Vivo COPD Models Where Minimizing Systemic Side Effects is Paramount

Due to its extremely rapid plasma hydrolysis (t½ = 2.4 min in humans) [1] and resulting low systemic potency (e.g., ED50 for salivation in rats = 38 µg/kg vs 0.74 for glycopyrronium) [2], (S)-Aclidinium Bromide is the preferred LAMA for in vivo studies where the confound of systemic anticholinergic effects (e.g., dry mouth, tachycardia) needs to be minimized. This allows for a cleaner assessment of pulmonary efficacy.

Preclinical Toxicology Studies for Cardiovascular Safety Benchmarking

Given its wider therapeutic index compared to tiotropium (4.2 vs 1.6) as established in conscious dog models [1], (S)-Aclidinium Bromide serves as an important comparator in cardiovascular safety pharmacology studies. Its profile makes it a useful benchmark for evaluating the cardiac safety margins of novel bronchodilators or for studying the class-specific cardiovascular effects of LAMAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Aclidinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.